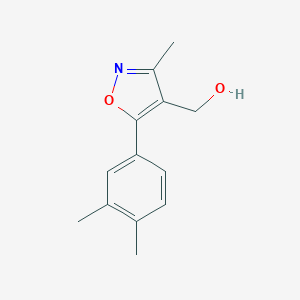

4-Isoxazolemethanol, 5-(3,4-dimethylphenyl)-3-methyl-

Descripción

NZ-107 es un compuesto conocido por su función como antagonista de la leucotrieno B4, la leucotrieno C4 y la leucotrieno D4 . Es un derivado de piridazinona con la fórmula molecular C14H16BrN3O3 . Este compuesto se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias de las vías respiratorias como el asma bronquial .

Propiedades

Número CAS |

113841-97-7 |

|---|---|

Fórmula molecular |

C13H15NO2 |

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

[5-(3,4-dimethylphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |

InChI |

InChI=1S/C13H15NO2/c1-8-4-5-11(6-9(8)2)13-12(7-15)10(3)14-16-13/h4-6,15H,7H2,1-3H3 |

Clave InChI |

OQAPKZQSPZKQEN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |

SMILES canónico |

CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |

Sinónimos |

4-Isoxazolemethanol,5-(3,4-dimethylphenyl)-3-methyl-(9CI) |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de NZ-107 implica la formación de la estructura central de piridazinona. Un método común incluye la reacción de 4-bromo-5-(3-etoxi-4-metoxibencilamino)-3(2H)-piridazinona con reactivos apropiados en condiciones controladas . La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y puede involucrar calentamiento para facilitar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de NZ-107 probablemente implicaría síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, pero optimizadas para la eficiencia y el rendimiento. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y escalabilidad consistentes.

Análisis De Reacciones Químicas

Tipos de Reacciones: NZ-107 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: NZ-107 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en condiciones apropiadas.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios compuestos de piridazinona sustituidos .

Aplicaciones Científicas De Investigación

Química: Utilizado como compuesto modelo para estudiar la reactividad de los derivados de piridazinona.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

NZ-107 ejerce sus efectos antagonizando los receptores de leucotrienos, específicamente la leucotrieno B4, la leucotrieno C4 y la leucotrieno D4 . Estos leucotrienos están involucrados en las respuestas inflamatorias, y al bloquear sus receptores, NZ-107 puede reducir la inflamación y los síntomas relacionados. El compuesto inhibe la liberación de histamina y otros mediadores inflamatorios, atenuando así las reacciones alérgicas y la broncoconstricción .

Compuestos Similares:

Amlexanox: Otro antagonista de leucotrienos con propiedades antiinflamatorias similares.

Cromoglicato de Disodio: Utilizado por sus efectos antialérgicos, particularmente en el asma.

Unicidad de NZ-107: NZ-107 es único debido a su acción antagonista específica en múltiples receptores de leucotrienos, lo que lo convierte en un posible tratamiento más eficaz para las afecciones que involucran múltiples leucotrienos. Su estructura central de piridazinona también proporciona un andamiaje versátil para futuras modificaciones químicas y optimización .

Comparación Con Compuestos Similares

Amlexanox: Another leukotriene antagonist with similar anti-inflammatory properties.

Disodium Cromoglycate: Used for its anti-allergic effects, particularly in asthma.

Uniqueness of NZ-107: NZ-107 is unique due to its specific antagonistic action on multiple leukotriene receptors, making it potentially more effective in treating conditions involving multiple leukotrienes. Its pyridazinone core structure also provides a versatile scaffold for further chemical modifications and optimization .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.